molecular formula C10H14N2O2 B11730263 (1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol

(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol

Cat. No.: B11730263
M. Wt: 194.23 g/mol
InChI Key: PXKXLGIXQNOHFL-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol is a chiral compound with a cyclobutane ring substituted with a hydroxyl group and an amino group attached to a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of the cyclobutene intermediate.

    Attachment of the Methoxypyridine Moiety: The methoxypyridine moiety can be attached through a nucleophilic substitution reaction using a suitable leaving group on the cyclobutane ring and a nucleophile derived from 6-methoxypyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of chiral compounds with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety may facilitate binding to these targets, while the cyclobutane ring and hydroxyl group contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(6-chloropyridin-3-yl)amino]cyclobutan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.

    (1R,2R)-2-[(6-hydroxypyridin-3-yl)amino]cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s effectiveness in certain applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(1R,2R)-2-[(6-methoxypyridin-3-yl)amino]cyclobutan-1-ol

InChI

InChI=1S/C10H14N2O2/c1-14-10-5-2-7(6-11-10)12-8-3-4-9(8)13/h2,5-6,8-9,12-13H,3-4H2,1H3/t8-,9-/m1/s1

InChI Key

PXKXLGIXQNOHFL-RKDXNWHRSA-N

Isomeric SMILES

COC1=NC=C(C=C1)N[C@@H]2CC[C@H]2O

Canonical SMILES

COC1=NC=C(C=C1)NC2CCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.